N-(3,4-difluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide
Overview
Description
N-(3,4-difluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H17F2N7O2 and its molecular weight is 425.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(3,4-difluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide (CAS Number: 1105249-32-8) is a complex organic compound known for its diverse biological activities. This compound features a piperazine core and a triazolo-pyridazine scaffold, which are associated with various pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of 410.4 g/mol. The structure incorporates multiple functional groups, including difluorophenyl and furan moieties, which contribute to its biological interactions.
Property | Value |
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CAS Number | 1105249-32-8 |
Molecular Formula | CHFNO |
Molecular Weight | 410.4 g/mol |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimalarial agent and its interactions with specific biological targets.
Antimalarial Activity
Recent studies have shown that compounds with similar triazolo-pyridazine scaffolds exhibit significant antimalarial activity against Plasmodium falciparum. For instance, compounds designed from the triazolo framework have been reported to inhibit falcipain-2 (FP-2), a crucial cysteine protease in the malaria parasite's lifecycle. In vitro evaluations indicated that certain derivatives displayed IC values in the low micromolar range (e.g., 2.24 μM and 4.98 μM for related compounds) .
The mechanism of action is primarily through the inhibition of FP-2, which is essential for the degradation of human hemoglobin by the parasite. This inhibition leads to the death of the parasite during its trophozoite stage. The structural similarity of this compound to known FP-2 inhibitors suggests a potential for similar activity.
Case Studies
- In Vitro Studies : A series of compounds based on the triazolo-pyridazine scaffold were evaluated for their antimalarial properties. The studies utilized virtual screening and molecular docking methods targeting falcipain-2. Several hits were synthesized and tested for their efficacy against Plasmodium falciparum, revealing promising results for further development .
- Pharmacokinetics : Investigations into the pharmacokinetic properties of related triazole compounds indicated favorable absorption and distribution characteristics. These studies are critical for understanding the bioavailability and therapeutic potential of this compound in clinical settings .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N7O2/c21-14-4-3-13(12-15(14)22)23-20(30)28-9-7-27(8-10-28)18-6-5-17-24-25-19(29(17)26-18)16-2-1-11-31-16/h1-6,11-12H,7-10H2,(H,23,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBKEWFSQXADKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)NC5=CC(=C(C=C5)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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